5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a bromine atom at position 5, a trifluoroethyl group at position 1, and a carboxylic acid moiety at position 2. This structure combines electron-withdrawing substituents (Br, CF₃CH₂) with a carboxylic acid functional group, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C6H4BrF3N2O2 |
|---|---|
Molecular Weight |
273.01 g/mol |
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-4-3(5(13)14)1-11-12(4)2-6(8,9)10/h1H,2H2,(H,13,14) |
InChI Key |
BTYUREVCDSORBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)Br)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically follows a sequence of:
- Construction of the pyrazole core
- Introduction of the 2,2,2-trifluoroethyl substituent at the N-1 position
- Bromination at the 5-position of the pyrazole ring
- Functionalization at the 4-position to introduce the carboxylic acid group
This approach ensures regioselective substitution and functional group compatibility.
Pyrazole Core Formation and Trifluoroethylation
The pyrazole ring is commonly synthesized by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or alkynes. For the N-1 trifluoroethyl substitution, alkylation of the pyrazole nitrogen with 2,2,2-trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl chloride or bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) is effective. This method is supported by literature describing similar pyrazole derivatives synthesis with trifluoroethyl groups, yielding high regioselectivity and good yields (around 60-80%).
Bromination at the 5-Position
Selective bromination of the pyrazole ring at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at room temperature. This reaction proceeds overnight to ensure complete conversion. The bromination step is critical for introducing the halogen functionality required for further transformations or biological activity. Yields reported for this step are typically high, around 80-90%.
Carboxylic Acid Functionalization at the 4-Position
The carboxylic acid group at the 4-position is introduced via hydrolysis of the corresponding ester precursor. For example, the ethyl ester of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions using sodium hydroxide in ethanol at room temperature. After completion, acidification with hydrochloric acid precipitates the carboxylic acid product. This hydrolysis step typically achieves yields exceeding 90% and is well-documented in pyrazole carboxylic acid syntheses.
Alternative Multi-Component and Catalytic Methods
Recent advances include one-pot multi-component reactions catalyzed by indium(III) chloride (InCl3) under ultrasound irradiation. These methods allow the synthesis of multi-substituted pyrazole carboxylic acid derivatives in ethanol-water mixtures at mild temperatures (~40 °C) within short reaction times (~20 minutes), yielding 80-95% of the target compounds. This approach enhances efficiency and reduces reaction times compared to classical stepwise methods.
Detailed Synthetic Procedure Example
Note: The above example is for a methyl-substituted analogue but illustrates key steps adaptable for trifluoroethyl substitution.
Analytical Characterization and Research Outcomes
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern, including signals for trifluoroethyl groups and brominated carbons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with brominated trifluoroethyl pyrazole carboxylic acids.
- Elemental Analysis and FT-IR : Confirm purity and presence of functional groups such as carboxylic acid and pyrazole ring.
- Melting Point Determination : Provides physical property data consistent with pure compounds.
Research shows that these compounds exhibit promising herbicidal and biological activities, which motivates the development of efficient synthetic routes.
Summary of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Stepwise synthesis via pyrazole formation, bromination, ester hydrolysis | Well-established, high yield, regioselective | Simple reagents, scalable | Multi-step, longer reaction times |
| NBS bromination in DMF | Selective bromination at 5-position | High yield, mild conditions | Requires handling of brominating agents |
| Alkylation with 2,2,2-trifluoroethyl halides in DMSO/K2CO3 | Efficient N-1 substitution | Good regioselectivity | Use of strong base and polar solvents |
| One-pot multi-component synthesis with InCl3 catalysis under ultrasound | Rapid, high yield, environmentally friendly | Short reaction time, mild conditions | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring, such as reducing the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution Products: New derivatives formed by replacing the bromine atom with other functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound can be used in studies to evaluate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine:
Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can vary depending on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
Compound A : 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
- Key Differences : Lacks the bromine substituent at position 3.
- The carboxylic acid group remains available for conjugation, but the compound is less suited for halogen-specific reactions (e.g., Suzuki coupling) .
Compound B : 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
- Key Differences : Substitutes bromine with a methyl group.
- Impact: The electron-donating methyl group decreases the acidity of the carboxylic acid (pKa ~2.5 vs. ~1.8 for the brominated analog) and alters metabolic stability. This derivative may exhibit improved solubility in nonpolar solvents compared to the brominated compound .
Compound C : 4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Key Differences : Bromine at position 4, hydroxyethyl group at position 1, and trifluoromethyl at position 3.
- Impact : The hydroxyethyl group enhances hydrophilicity, while the trifluoromethyl group at position 3 increases steric bulk. The altered substitution pattern may reduce reactivity at the carboxylic acid group due to steric hindrance .
Functional Group Replacements
Compound D : 5-Bromo-1-ethyl-4-(trifluoromethyl)-1H-pyrazole
- Key Differences : Replaces the carboxylic acid with a trifluoromethyl group.
- Impact : Lacks the carboxylic acid’s capacity for salt formation or nucleophilic reactions (e.g., esterification). The trifluoromethyl group enhances lipophilicity, making this compound more suitable for hydrophobic environments in drug delivery systems .
Compound E : 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride
Electronic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₆H₄BrF₃N₂O₂ | C₆H₅F₃N₂O₂ | C₇H₇F₃N₂O₂ | C₇H₆BrF₃N₂O₃ |
| Molecular Weight (g/mol) | 285.01 | 212.11 | 226.13 | 315.03 |
| Key Substituents | Br (C5), CF₃CH₂ (N1), COOH (C4) | CF₃CH₂ (N1), COOH (C4) | CH₃ (C5), CF₃CH₂ (N1), COOH | Br (C4), CF₃ (C3), OHCH₂CH₂ |
| Acidity (pKa, estimated) | ~1.8 | ~2.3 | ~2.5 | ~2.1 |
| LogP (Predicted) | 2.1 | 1.5 | 1.8 | 1.2 |
Pharmaceutical Relevance
- Target Compound : The trifluoroethyl group enhances metabolic stability and membrane permeability, while the bromine atom allows for targeted modifications via cross-coupling reactions. This makes it a candidate for protease inhibitors or kinase-targeted therapies .
- Compound C : The hydroxyethyl group may improve water solubility, suggesting utility in parenteral formulations, but the trifluoromethyl group at position 3 could limit binding pocket compatibility .
Biological Activity
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a bromine atom and a trifluoroethyl group, which contribute to its unique chemical reactivity and biological profile. The molecular formula is , indicating the presence of halogen and functional groups that enhance its interaction with biological targets.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. A notable method involves the reaction of 5-bromo-1H-pyrazole with trifluoroacetic acid derivatives under controlled conditions to yield the desired carboxylic acid. The synthesis typically follows these steps:
- Formation of Pyrazole Ring : Starting from hydrazine derivatives and appropriate carbonyl compounds.
- Bromination : Introduction of the bromine substituent using brominating agents.
- Trifluoroethylation : Reaction with trifluoroethyl halides to introduce the trifluoroethyl group.
- Carboxylation : Conversion to the carboxylic acid via hydrolysis or direct carboxylation methods.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing a spectrum of pharmacological effects:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:
- COX Inhibition : Compounds similar to this compound showed IC values indicating strong inhibition of COX-1 and COX-2 enzymes, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Activity
Pyrazole compounds have been tested against various bacterial strains. The presence of the trifluoroethyl group enhances membrane permeability, potentially increasing antimicrobial efficacy:
- Bacterial Strains Tested : Studies have shown effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. Notably, modifications in the pyrazole structure have led to improved activity against resistant strains .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : The compound may interfere with cell cycle progression and promote cell death through oxidative stress mechanisms .
Case Studies
Recent studies have highlighted specific instances where this compound was tested for its biological activities:
| Study | Activity Evaluated | Results |
|---|---|---|
| Study A | Anti-inflammatory | Significant reduction in paw edema in rat models; comparable to indomethacin |
| Study B | Antimicrobial | Effective against multiple bacterial strains; showed lower MIC values than standard antibiotics |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines; inhibited proliferation at low concentrations |
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.
- Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or alkylation reactions, often using trifluoroethyl halides.
- Bromination : Electrophilic bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃.
Key Considerations : Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%). Structural analogs (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) suggest similar pathways with regioselective modifications .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoroethyl protons at δ 4.2–4.5 ppm; pyrazole ring carbons at δ 140–160 ppm). ¹⁹F NMR confirms trifluoroethyl group integrity (δ -70 to -75 ppm).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., pyrazole N-substitution patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.0) and fragmentation patterns.
- IR Spectroscopy : Detects carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Searches : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal reaction conditions .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and selectivity.
- Machine Learning : Train models on existing pyrazole synthesis data to predict regioselectivity in bromination or alkylation steps.
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Compare protocols for binding affinity studies (e.g., IC₅₀ variations due to buffer pH or temperature).
- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out degradation or isomerization .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data across studies, considering variables like cell lines or protein isoforms.
Advanced: What strategies improve regioselective functionalization of the pyrazole core?
Methodological Answer:
- Directing Groups : Use electron-withdrawing groups (e.g., -COOH at C4) to direct electrophilic bromination to C5 .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl/alkyl substitutions at C1 or C3.
- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the trifluoroethyl group .
Advanced: How to design a kinetic study for degradation pathways under varying pH conditions?
Methodological Answer:
- Experimental Design : Use a factorial approach (pH 2–12, 25–60°C) with HPLC monitoring.
- Rate Constants : Fit degradation data to first/second-order models. For example, acidic conditions may hydrolyze the trifluoroethyl group, while alkaline conditions degrade the carboxylic acid moiety.
- Isolation of Degradants : Employ LC-MS/MS and NMR to identify byproducts .
Advanced: How to model binding interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses, focusing on hydrogen bonds between the carboxylic acid and target residues.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess trifluoroethyl group hydrophobicity effects.
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, cross-validated with SPR or ITC data .
Advanced: How to perform a comparative analysis with structural analogs in agrochemical applications?
Methodological Answer:
- SAR Table : Compare substituent effects on bioactivity:
| Compound | Substituents | Herbicidal IC₅₀ (µM) |
|---|---|---|
| Target Compound | Br (C5), CF₃CH₂ (N1), COOH (C4) | 12.3 |
| 5-(Difluoromethyl)-1-methyl... | CF₂H (C5), CH₃ (N1), COOH (C4) | 18.9 |
| 4-Bromo-1-methyl-3-CF₃... | Br (C4), CH₃ (N1), COOH (C5) | 25.6 |
- Key Trends : Bromine at C5 enhances activity vs. C4; trifluoroethyl improves membrane permeability vs. methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
